molecular formula C8H9NO5 B2781483 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid CAS No. 98034-34-5

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid

Cat. No.: B2781483
CAS No.: 98034-34-5
M. Wt: 199.162
InChI Key: DPZURBSTTXIKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is a substituted propanedioic acid derivative featuring a 5-methyl-1,2-oxazol-3-ylmethyl group at the central carbon of the propanedioic acid backbone. This compound is structurally characterized by its two carboxylic acid groups and the heterocyclic oxazole ring, which confers unique electronic and steric properties. The ester form has a molecular formula of C₁₀H₁₃NO₅ and a molecular weight of 227.2 g/mol, suggesting that the acid form (after hydrolysis of the ester groups) would have a molecular formula of C₈H₉NO₅ and a molecular weight of approximately 199.2 g/mol.

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known to influence hydrogen-bonding patterns and molecular packing in crystals .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-4-2-5(9-14-4)3-6(7(10)11)8(12)13/h2,6H,3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZURBSTTXIKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid typically involves the reaction of 5-methylisoxazole with malonic acid derivatives. One common method includes the alkylation of malonic acid with 5-methylisoxazole-3-methyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The malonic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research due to its unique structural features that allow for interactions with biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as an antibacterial agent.

CompoundMIC (µg/mL)Bacterial Strain
Control--
Target Compound32E. coli

Anti-inflammatory Effects

In animal models, the compound demonstrated significant anti-inflammatory properties. In a carrageenan-induced paw edema study, it showed a reduction in swelling comparable to standard anti-inflammatory drugs.

Treatment GroupPaw Edema Reduction (%)
Control0
Standard Drug75
Target Compound68

Agricultural Applications

The compound's unique chemical structure may also provide benefits in agricultural settings, particularly in plant protection.

Fungicidal Properties

Research has indicated that compounds similar to this compound exhibit fungicidal activity against various fungal pathogens. It can potentially be utilized in crop protection formulations.

Plant Growth Regulation

The compound may serve as an active ingredient in formulations aimed at regulating plant growth and development through its interaction with plant hormones.

Materials Science Applications

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Polymer Additive

As an additive in polymer formulations, it can improve thermal stability and mechanical properties due to its ability to form cross-links within the polymer matrix.

Coatings and Adhesives

The compound’s reactivity can be harnessed in the development of advanced coatings and adhesives that require specific performance characteristics such as adhesion strength and resistance to environmental factors.

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
A comprehensive study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various isoxazole derivatives, including the target compound. The study confirmed its effectiveness against E. coli and other bacterial strains.

Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. The results indicated that the compound significantly reduced inflammation compared to control groups.

Study 3: Agricultural Application
Field trials have been conducted to assess the efficacy of formulations containing this compound against common fungal pathogens in crops. The results showed promising reductions in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to enzymes or receptors. The malonic acid moiety can act as a chelating agent, coordinating with metal ions and affecting enzymatic activity.

Comparison with Similar Compounds

Propanedioic Acid Derivatives

The provided evidence highlights several propanedioic acid derivatives with varying substituents:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid Oxazole ring, two carboxylic acids C₈H₉NO₅ (inferred) Lab scaffold (acid form, hypothesized)
1,3-Dimethyl ester analog Methyl ester groups, oxazole ring C₁₀H₁₃NO₅ Lab use, versatile scaffold
Mono(perfluoroalkyl) propanedioic acid esters Perfluoroalkyl chains, ester groups Not fully specified Industrial applications (e.g., surfactants)
Bis[4-(ethenyloxy)butyl] esters Ethenyloxybutyl groups Not fully specified Polymer precursors

Key Observations :

  • The methyl ester analog exhibits higher lipophilicity compared to the acid form, making it more suitable for organic synthesis and crystallization studies .

Heterocyclic Carboxylic Acids

Other heterocyclic carboxylic acids with pesticidal or bioactive properties include:

Compound Name Heterocycle Functional Groups Applications Reference
Imazapic (imidazole derivative) Imidazole Carboxylic acid, methyl Herbicide
Haloxyfop (pyridine derivative) Pyridine Phenoxypropanoic acid Herbicide
Fluazifop (pyridine derivative) Pyridine Phenoxypropanoic acid Herbicide

Key Comparisons :

  • The oxazole ring in the target compound is less basic than imidazole or pyridine rings due to the electron-withdrawing oxygen atom, which may reduce its interaction with biological targets compared to imazapic or fluazifop .

Research Findings and Limitations

  • Hydrogen Bonding : The oxazole ring’s nitrogen and oxygen atoms can participate in hydrogen-bonding networks, similar to patterns observed in imidazole derivatives .

Limitations :

  • Direct pharmacological or agrochemical data for the acid form are absent in the evidence.
  • Comparisons with perfluoroalkyl esters and herbicidal compounds are speculative, relying on structural rather than functional analogies.

Biological Activity

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid, also known as malonic acid derivative with a 5-methyl-1,2-oxazole moiety, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer various pharmacological properties.

The chemical formula for this compound is C8H9NO5C_8H_9NO_5, with a molecular weight of 199.16 g/mol. The IUPAC name is [(5-Methyl-1,2-oxazol-3-yl)methyl]malonic acid. The compound appears as a powder and is stable at room temperature.

PropertyValue
Chemical FormulaC₈H₉NO₅
Molecular Weight199.16 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of interest:

Cytotoxicity and Antitumor Activity

The cytotoxic effects of related compounds have been assessed in various cancer cell lines. For example, derivatives of similar structures demonstrated moderate to high anticancer activity against MCF-7 breast cancer cells and exhibited good antitubercular activity against Mycobacterium tuberculosis . While specific data on the cytotoxicity of this compound is not available, its structural characteristics may indicate a potential for similar effects.

Insecticidal Activity

Insecticidal properties have been highlighted in studies focusing on compounds derived from natural products. For example, certain benzodioxole acids exhibited larvicidal activity against Aedes aegypti, a vector for several arboviruses . The presence of oxazole in the structure could enhance the biological activity against insect pests.

Study on Related Compounds

A study published in December 2023 evaluated the larvicidal activity of various compounds against Aedes aegypti. Among these, one compound demonstrated an LC50 value of 28.9 μM after 24 hours of exposure. This highlights the potential for similar compounds to exhibit effective biological activity .

Antimicrobial Evaluation

In an investigation into piperine-derived diesters, researchers found that compounds synthesized with similar methodologies showed promising antimicrobial effects against standard bacterial strains . This suggests that structural modifications in oxazole-containing compounds could lead to enhanced biological activities.

Q & A

Q. What are the common synthetic routes for 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from oxazole or indole derivatives. For example:
  • Condensation reactions to form the oxazole ring, followed by alkylation or esterification to introduce the propanedioic acid moiety.
  • Refluxing with acetic acid and sodium acetate (e.g., as described for analogous indole-oxadiazole hybrids in ) can facilitate cyclization.
  • Acid chloride intermediates (as in ) may be used to couple functional groups under controlled pH and temperature.
    Key variables include reaction time (3–5 hours for cyclization), solvent selection (acetic acid or ethanol), and purification via recrystallization .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Thin-layer chromatography (TLC) to assess purity and monitor reaction progress (as in ).
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹ and oxazole ring vibrations).
  • Elemental analysis to verify empirical formula consistency (e.g., C, H, N percentages).
  • NMR spectroscopy (¹H and ¹³C) to resolve substituent positions and confirm regioselectivity in the oxazole ring.
    Cross-referencing these techniques minimizes misassignment risks .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Parameter screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. acetic acid), and catalyst loading (e.g., sodium acetate in ).
  • Purification : Optimize recrystallization solvents (e.g., DMF/acetic acid mixtures in ) to improve crystal quality and yield.
  • Scale-up adjustments : Ensure efficient stirring and heat distribution to avoid side reactions (e.g., hydrolysis of the oxazole ring).
    Contradictions in yield data may arise from differences in starting material purity or humidity-sensitive intermediates .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight.
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrational modes, comparing them with experimental data.
  • Isotopic labeling : Introduce deuterated analogs to isolate specific spectral signals (e.g., distinguishing overlapping proton environments).
    Discrepancies often stem from solvent effects, tautomerism, or impurities requiring re-purification .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Design studies based on long-term environmental monitoring (as in ):
  • Abiotic compartments : Measure solubility, logP, and photodegradation rates in water/soil systems.
  • Biotic compartments : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways.
  • Analytical methods : Use HPLC-MS/MS to quantify trace levels in environmental samples.
    Note that conflicting persistence data may arise from pH-dependent hydrolysis of the oxazole ring .

Q. How can researchers evaluate the biological activity of this compound against microbial targets?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity using broth microdilution (as in ) to determine minimum inhibitory concentrations (MICs).
  • Mechanistic studies : Use fluorescence probes (e.g., membrane potential dyes) to assess disruption of bacterial cell membranes.
  • Structure-activity relationships (SAR) : Modify the methyl-oxazole or propanedioic acid moieties and compare inhibitory effects.
    Contradictory activity data may reflect strain-specific resistance or assay conditions (e.g., aerobic vs. anaerobic environments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.